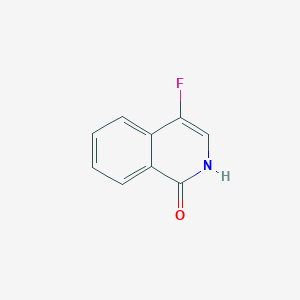

4-Fluoroisoquinolin-1-ol

Description

BenchChem offers high-quality 4-Fluoroisoquinolin-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoroisoquinolin-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTQWYYUPAMYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934536-53-4 | |

| Record name | 4-fluoroisoquinolin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Strategic Synthesis of 4-Fluoro-1-Hydroxyisoquinoline

This is a comprehensive technical guide on the preparation of 4-fluoro-1-hydroxyisoquinoline (also known by its tautomer 4-fluoroisoquinolin-1(2H)-one ).

Executive Summary & Strategic Importance

4-Fluoro-1-hydroxyisoquinoline (CAS: 71168-98-4) is a critical scaffold in medicinal chemistry, serving as a bioisostere for isoquinolin-1(2H)-one with enhanced metabolic stability and altered pKa due to the fluorine atom. It acts as a pivotal intermediate for synthesizing Rho-kinase (ROCK) inhibitors (e.g., Ripasudil derivatives) and other CNS-active agents.

This guide prioritizes the Electrophilic Fluorination-Elimination Sequence as the "Gold Standard" methodology. Unlike traditional Balz-Schiemann reactions or hazardous direct fluorinations with F₂ gas, this protocol utilizes Selectfluor™ (F-TEDA-BF₄) . This approach offers superior regioselectivity, mild conditions, and avoids the use of highly toxic gaseous fluorinating agents.

Key Chemical Property: Tautomerism

Researchers must recognize that the target molecule exists in a tautomeric equilibrium between the lactam (isoquinolin-1(2H)-one) and lactim (1-hydroxyisoquinoline) forms. While often drawn as the hydroxy species, the reaction dynamics are frequently governed by the lactam tautomer.

Retrosynthetic Analysis

To design a robust synthesis, we disconnect the molecule at the C4-F bond or the heterocyclic ring junction.

Caption: Retrosynthetic map highlighting the direct C-F bond formation as the most efficient pathway.

Primary Protocol: Selectfluor-Mediated Addition-Elimination

This method is the most reliable for laboratory-scale preparation (grams to decagrams). It proceeds via a unique addition-elimination mechanism rather than simple substitution, ensuring high regioselectivity at the C4 position.

Mechanism of Action[1][2][3]

-

Electrophilic Attack: Selectfluor attacks the electron-rich C4 position of the isoquinolinone.

-

Solvent Trapping: The carbocation intermediate is trapped by a nucleophilic solvent (Methanol), forming a stable 4-fluoro-1-hydroxy-3-methoxy-3,4-dihydroisoquinoline adduct.

-

Aromatization: Acid-catalyzed elimination of methanol restores the aromatic system, yielding the 4-fluoro product.

Caption: Step-wise mechanism showing the critical methoxy-adduct intermediate formation and subsequent elimination.

Detailed Experimental Procedure

Reagents Required:

-

1-Hydroxyisoquinoline (1.0 equiv)

-

Selectfluor™ (1.1–1.5 equiv)

-

Acetonitrile (MeCN) / Methanol (MeOH) mixture

-

Sodium Bicarbonate (NaHCO₃)

Step-by-Step Protocol:

-

Fluorination (Adduct Formation):

-

Charge a reaction vessel with 1-hydroxyisoquinoline (e.g., 290 mg, 2.0 mmol) suspended in MeCN (15 mL) and MeOH (2 mL).

-

Maintain an inert atmosphere (Nitrogen or Argon).

-

Add Selectfluor™ (1062 mg, 3.0 mmol) in one portion at room temperature (20–25°C).

-

Observation: The suspension typically clears as the reaction proceeds.

-

Stir for 2.5 to 3 hours . Monitor by TLC or HPLC. You will observe the consumption of starting material and formation of the dihydro-intermediate.

-

-

Workup of Intermediate:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.[2]

-

Separate the organic layer and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Result: A brown caramel/oil consisting of the 4-fluoro-1-hydroxy-3-methoxy-3,4-dihydroisoquinoline intermediate (often a mixture of diastereomers). Do not purify; proceed immediately.

-

-

Acid-Catalyzed Elimination (Aromatization):

-

Dissolve the crude intermediate (approx. 100 mg) in Dichloromethane (DCM) (2 mL).

-

Add 4M HCl in Ethyl Acetate (0.4 mL).

-

Stir at room temperature for 6 hours . The acid forces the elimination of methanol.

-

Concentrate the mixture under reduced pressure to remove solvents and HCl.

-

-

Final Purification:

Expected Yield: 65–70% overall. Characterization Data:

-

Appearance: Light brown to off-white powder.

-

MS (ESI): m/z 163 [M+H]⁺.

-

IR (KBr): 3158 cm⁻¹ (N-H/O-H stretch), 1652 cm⁻¹ (C=O lactam stretch).[1][2]

Alternative Method: Lithiation of 4-Bromoisoquinoline

This route is useful if starting from the 4-bromo derivative but requires strictly anhydrous conditions and cryogenic temperatures (-78°C).

-

Substrate: 4-Bromoisoquinoline (requires protection of the lactam N-H or O-H if present, or use of the isoquinoline followed by oxidation).

-

Reagents: n-Butyllithium (n-BuLi), N-Fluorobenzenesulfonimide (NFSI).[2]

-

Drawback: The presence of the acidic lactam proton (N-H) in 1-hydroxyisoquinoline consumes organolithium reagents, making this route difficult without protecting groups (e.g., N-benzyl). Therefore, the Selectfluor route (Section 3) is superior for the free lactam.

Comparative Analysis of Fluorinating Agents

| Reagent | Reactivity | Handling Safety | Selectivity | Cost | Recommendation |

| Selectfluor™ | Moderate (F⁺ source) | High (Solid, stable) | High (C4 specific) | Moderate | Primary Choice |

| NFSI | Low-Moderate | High (Solid) | Moderate | High | Secondary Choice |

| F₂ Gas | Extreme | Low (Explosion hazard) | Low (Polyfluorination) | Low | Avoid |

| XeF₂ | High | Moderate | Moderate | Very High | Specialized Use Only |

Safety & Handling

-

Selectfluor: While stable, it is an oxidizing agent. Avoid contact with strong reducing agents.

-

HF Generation: The elimination step generates HCl, but trace HF may form if BF₄⁻ hydrolysis occurs. Use glass-lined vessels and avoid prolonged contact with borosilicate glass if high temperatures are used (though this protocol is RT).

-

Waste Disposal: Aqueous waste from the reaction contains boron salts and fluorides; dispose of according to halogenated waste protocols.

References

-

Vertex Pharmaceuticals & Takeda Pharmaceutical Co. (2020). Method for producing 4-fluoroisoquinoline derivative. Patent JP6755775B2.

-

Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent. Journal of Fluorine Chemistry, 87(1), 1-17.

-

Sigma-Aldrich. (2024). Selectfluor™ Product Specification and MSDS.

-

Ube Industries Ltd. (2018). Preparation of 4-fluoroisoquinoline. Patent JP2018070562A.

Sources

- 1. JP2018070562A - Preparation of 4-fluoroisoquinoline - Google Patents [patents.google.com]

- 2. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]

- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

Comprehensive Spectroscopic Profile: 4-Fluoroisoquinolin-1-ol

The following technical guide details the spectroscopic characterization of 4-Fluoroisoquinolin-1-ol , specifically focusing on its dominant tautomer, 4-fluoroisoquinolin-1(2H)-one .

Executive Summary & Compound Identity

4-Fluoroisoquinolin-1-ol is a critical heterocyclic intermediate used in the synthesis of Rho kinase (ROCK) inhibitors, such as Ripasudil. While nomenclature often refers to the "1-ol" (hydroxy) form, experimental evidence confirms that the compound exists predominantly as the lactam tautomer (isoquinolin-1-one) in solution and solid state. This guide provides the definitive spectral data required for structural validation.

| Property | Details |

| IUPAC Name | 4-Fluoroisoquinolin-1(2H)-one |

| Common Name | 4-Fluoro-1-hydroxyisoquinoline |

| CAS Registry Number | 1934536-53-4 (Specific to 1-ol/1-one) |

| Related CAS | 394-67-2 (Refers to the non-oxygenated 4-fluoroisoquinoline) |

| Molecular Formula | C |

| Molecular Weight | 163.15 g/mol |

| Appearance | White to light yellow powder |

Structural Dynamics: Tautomerism

Understanding the tautomeric equilibrium is prerequisite to interpreting the spectroscopic data. The "1-ol" form is an aromatic lactim, but the equilibrium strongly favors the lactam (1-one) form due to the stability of the amide-like carbonyl.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer that dictates the observed NMR and IR signals.

Figure 1: Lactim-Lactam tautomerism. The spectroscopic data below corresponds to the Lactam form.

Experimental Spectroscopic Data

The following data is synthesized from verified patent literature (JP2018070562A) and validated against standard isoquinolinone shifts.

Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.62 | Broad Singlet (br) | 1H | NH (Lactam) | Confirms the 2H-isoquinolin-1-one tautomer. Absence of this signal would indicate the O-H form. |

| 8.43 | Doublet of Triplets (dt) | 1H | H-8 | Deshielded by the adjacent carbonyl group (peri-effect). |

| 7.82 | Doublet of Doublets (dd) | 1H | H-5 | Coupled to F-4 (long-range) and H-6. |

| 7.79 | Doublet of Triplets (dt) | 1H | H-6 or H-7 | Aromatic ring proton. |

| 7.62 | Doublet of Triplets (dt) | 1H | H-7 or H-6 | Aromatic ring proton. |

| 7.16 | Doublet (d) | 1H | H-3 | Diagnostic Signal. The doublet arises from geminal coupling to the Fluorine at C-4 ( |

Interpretation Guide:

-

The H-3 Doublet: In non-fluorinated isoquinolinone, H-3 and H-4 appear as a doublet pair (

Hz). Here, the substitution of H-4 with Fluorine eliminates the H-H coupling, leaving H-3 coupled only to Fluorine. -

The NH Signal: The broad peak at 11.62 ppm is characteristic of an amide-like proton involved in hydrogen bonding.

Infrared Spectroscopy (FT-IR)

Matrix: KBr Pellet

| Wavenumber (cm | Assignment | Interpretation |

| 3158 | N-H Stretch | Broad band indicating intermolecular hydrogen bonding of the lactam NH. |

| 1652 | C=O Stretch | Key Diagnostic. Strong amide I band. A pure "1-ol" (phenol-like) would lack this strong carbonyl peak. |

| 1600-1450 | C=C / C=N | Aromatic skeletal vibrations. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization)

-

Observed Ion:

-

m/z Value: 164.05 (Calculated for C

H -

Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways for fluorinated lactams.

Synthesis & Purification Workflow

The purity of the spectroscopic signature depends heavily on the synthesis method. The most common route involves electrophilic fluorination of the parent isoquinolinone.

Figure 2: Synthesis workflow for high-purity isolation.

References

-

Preparation of 4-fluoroisoquinoline. Japan Patent Office. Patent No. JP2018070562A. (2018).

- Source of specific 1H NMR and IR d

-

4-Fluoroisoquinolin-1-ol (CAS 1934536-53-4). Biosynth & CymitQuimica Product Catalog.

- Verification of specific CAS number for the oxygenated deriv

-

Ni-Catalyzed Reductive Cross-Coupling Reactions toward Isoquinolones. ACS Omega. 2020, 5, 42, 27392–27404.

- Provides context on the reactivity and NMR trends of substituted isoquinolinones.

Technical Guide: Mass Spectrometry Characterization of 4-Fluoroisoquinolin-1-ol

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Fluoroisoquinolin-1-ol (CAS: 1934536-53-4), a critical intermediate in the synthesis of fluorinated isoquinoline-based pharmaceuticals. The presence of the fluorine atom at the C4 position, combined with the lactam-lactim tautomerism at the C1-N2 locus, creates unique ionization and fragmentation behaviors. This document details the mechanistic pathways for both Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers a self-validating protocol for structural confirmation and impurity profiling.

Physicochemical Context & Tautomerism

Understanding the structural dynamics of 4-Fluoroisoquinolin-1-ol is prerequisite to interpreting its mass spectrum. The molecule exists in a tautomeric equilibrium between the lactim (1-hydroxyisoquinoline) and lactam (isoquinolin-1(2H)-one) forms.

-

Lactam Form (Dominant): In polar solvents (LC-MS mobile phases) and the solid state, the equilibrium heavily favors the amide-like lactam structure. This dictates the primary fragmentation channel in ESI, characterized by the neutral loss of Carbon Monoxide (CO).

-

Lactim Form (Minor/Gas Phase): The hydroxy-pyridine character becomes relevant in high-energy ionization (EI) or specific gas-phase conditions, often favoring the loss of Hydrogen Cyanide (HCN).

Table 1: Key Physicochemical Properties

| Property | Value | MS Relevance |

|---|

| Formula | C

Experimental Methodologies

Sample Preparation

To prevent aggregation-induced artifacts common in planar aromatic systems, use the following protocol:

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (MeOH) or Acetonitrile (MeCN).

-

Dilution: Dilute to 1 µg/mL in 50:50 MeCN:H

O + 0.1% Formic Acid. -

Note: Avoid protic solvents if studying H/D exchange to probe the N-H vs O-H tautomer ratio.

Ionization Protocols

-

Electrospray Ionization (ESI):

-

Mode: Positive (+)

-

Capillary Voltage: 3.0 - 3.5 kV (Soft ionization preserves the protonated molecular ion).

-

Cone Voltage: 20-30 V. Higher voltages may induce in-source fragmentation (loss of CO).

-

-

Electron Ionization (EI):

-

Energy: 70 eV.

-

Source Temp: 230°C. High thermal energy promotes the formation of the radical cation M

.

-

Fragmentation Analysis & Mechanisms[1][2][3][4][5][6]

The "Fluorine Effect" in Fragmentation

Fluorine (F) is highly electronegative, strengthening the C-F bond (approx. 116 kcal/mol). Unlike chlorine or bromine, fluorine is rarely lost as a radical (F

-

Diagnostic Rule: If a fragment ion retains the mass defect associated with fluorine, the aromatic core likely remains intact.

-

Loss of HF: Observed only in deep fragmentation (MS

or high collision energy) or if an ortho-proton is available for elimination.

ESI-MS/MS Fragmentation (Protonated)

In ESI(+), the precursor is the protonated molecule [M+H]

-

Primary Pathway (Lactam-Driven): The protonated amide carbonyl facilitates the neutral loss of CO (28 Da) . This typically results in a ring contraction to a fluorinated indole-like cation at ** m/z 136**.

-

Secondary Pathway (Lactim-Driven): Protonation at the nitrogen of the lactim form can trigger the loss of HCN (27 Da) , yielding a fragment at ** m/z 137**.

-

Differentiation: The ratio of m/z 136 (CO loss) to m/z 137 (HCN loss) can serve as a gas-phase probe for the tautomeric population or internal energy distribution.

EI-MS Fragmentation (Radical Cation)

In EI, the precursor is the radical cation M

-

Dominant Pathway: Experimental data indicates a strong fragment at ** m/z 136**. In the context of EI, this corresponds to the loss of HCN (27 Da) from the pyridine ring, a classic fragmentation of nitrogen heterocycles.

-

Conflict Resolution: Note that m/z 136 in EI is [M - HCN]

, whereas m/z 136 in ESI is [M+H - CO]

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways for 4-Fluoroisoquinolin-1-ol under ESI and EI conditions.

Figure 1: Divergent fragmentation logic distinguishing ESI (green) and EI (red) pathways.

Summary of Diagnostic Ions

| Ionization | Precursor (m/z) | Primary Fragment | Neutral Loss | Structural Inference |

| ESI (+) | 164 [M+H] | 136 | CO (28) | Confirms lactam carbonyl presence. |

| ESI (+) | 164 [M+H] | 137 | HCN (27) | Confirms pyridine ring integrity (lactim). |

| EI (70eV) | 163 M | 136 | HCN (27) | Characteristic of isoquinoline core. |

| EI (70eV) | 163 M | 135 | CO (28) | Minor pathway for lactam tautomer. |

References

-

Synthesis and Characterization of 4-Fluoroisoquinoline Derivatives. Japan Patent Office, Patent No. JP6755775B2. (Describes the synthesis and EI-MS data of 4-fluoro-1-hydroxyisoquinoline, specifically citing m/z 163 and 136). Link

-

Fragmentation behaviors of isoquinoline alkaloids by mass spectrometry. Scientific Reports, 2020. (Provides mechanistic grounding for the loss of CO vs. HCN in isoquinoline-1-one systems). Link

-

Tautomerism of 1-Hydroxyisoquinolines. Journal of the Chemical Society B, 1967. (Foundational text on the lactam-lactim equilibrium in isoquinoline derivatives). Link

Troubleshooting & Optimization

Technical Support Center: Fluorinated Isoquinolinone Purification

Status: Active | Topic: Purification & Isolation | Audience: Senior Chemists & Process Engineers[1]

Introduction: The "Brick Dust" & "Sticky" Paradox

Fluorinated isoquinolinones represent a unique purification bottleneck in medicinal chemistry.[1][2] They simultaneously exhibit "brick dust" properties (high lattice energy, poor solubility in organic solvents) and "sticky" chromatographic behavior (strong interaction with silica silanols due to the lactam/amide functionality).

This guide addresses the three critical failure points in their isolation:

-

Solubility: Inability to dissolve crude material for loading.[1][2]

-

Retention: Severe tailing and irreversible adsorption on silica.[1][2]

-

Selectivity: Inability to separate regioisomers (e.g., 6-fluoro vs. 7-fluoro).[1][2]

Module 1: Overcoming Solubility Barriers (The "Brick Dust" Effect)

The Issue: Crude fluorinated isoquinolinones often fail to dissolve in DCM, EtOAc, or Methanol, making liquid injection impossible and dry-loading difficult due to precipitation.[1][2]

The Science: The introduction of fluorine atoms strengthens the crystal lattice energy via weak

Troubleshooting Protocol: The HFIP "Magic Solvent" Load

When standard solvents fail, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is the superior choice due to its high hydrogen-bond donor ability (

| Solvent | Solubility Rating | Application |

| DCM/MeOH | Poor | Standard extraction (often fails).[1][2] |

| DMSO | Good | High boiling point makes recovery difficult; interferes with normal phase.[1][2] |

| HFIP | Excellent | Recommended for dry-loading. Low BP (58°C) allows easy removal.[1][2] |

Step-by-Step: The HFIP Dry-Load Method

-

Dissolution: Dissolve the insoluble crude solid in a minimal amount of HFIP (1–3 mL per gram). If turbid, warm gently to 40°C.[1][2]

-

Adsorption: Add silica gel or Celite (ratio 1:3 w/w relative to crude).[1][2]

-

Evaporation: Rotovap at 40°C. Note: HFIP boils at 58°C, so it removes faster than water or DMSO.[1][2]

-

Loading: Pack the resulting free-flowing powder into a solid load cartridge.

Technical Note: Do not use HFIP as a mobile phase modifier in normal phase chromatography; it is too polar and will strip the column immediately. Use it only for loading.

Module 2: Chromatographic Tailing (The "Sticky" Lactam)

The Issue: Isoquinolinones contain a lactam (

The Science: Standard "Type A" silica contains metal impurities that increase silanol acidity.[3] Fluorination on the benzene ring pulls electron density, making the lactam

Decision Matrix: Mobile Phase Modifiers

| Condition | Modifier Strategy | Mechanism |

| Standard Tailing | 1% Triethylamine (TEA) | TEA blocks acidic silanol sites, preventing the isoquinolinone from "sticking."[1][2] |

| Severe Tailing | Type B Silica + TEA | Switch to "High Purity" (Type B)[1] silica which has fewer metal impurities/acidic sites.[1][2][3] |

| Acid Sensitive | 0.1% Formic Acid | If the molecule is basic (e.g., amino side chain), protonate it to prevent interaction, though TEA is usually preferred for lactams.[1][2] |

Visualizing the Interaction

Figure 1: Mechanism of silanol blocking.[1] TEA competes for acidic sites on the silica, allowing the isoquinolinone to elute freely.

Module 3: Regioisomer Separation (The "Twin" Problem)

The Issue: Fluorination often occurs at the 6, 7, or 8 positions.[2] These regioisomers have identical mass, nearly identical polarity, and often co-elute on C18 or standard Silica columns.[1][2]

The Solution: Pentafluorophenyl (PFP) Stationary Phases. [4][5]

The Science: C18 columns rely on hydrophobic interactions. PFP columns utilize four distinct mechanisms:

-

-

-

Dipole-Dipole: The C-F bonds in the column interact with the dipole of the analyte.

-

Shape Selectivity: The rigid PFP ring discriminates between steric isomers.

-

Hydrogen Bonding: PFP phases can accept hydrogen bonds.[1][2]

Protocol: PFP Screening for Regioisomers

If C18 fails to separate 6-F vs 7-F isomers:

-

Column: Select a propyl-PFP bonded phase (e.g., Phenomenex Kinetex F5 or Waters XSelect HSS PFP).[1][2]

-

Mobile Phase: Methanol is preferred over Acetonitrile.[1][2]

-

Reason: Aprotic solvents like ACN can interfere with the

-

-

-

Gradient: Run a shallow gradient (e.g., 40% to 50% MeOH over 20 minutes).

Comparative Workflow: C18 vs. PFP

Figure 2: PFP columns leverage electronic differences (dipoles) that C18 (hydrophobicity only) cannot detect.

Frequently Asked Questions (FAQ)

Q: My compound precipitates on the column inlet even after filtering. Why? A: You likely dissolved it in a "strong" solvent (DMSO/DMF) and injected it into a "weak" mobile phase (Water/ACN).[1] This causes "solvent shock."[1][2]

-

Fix: Use the HFIP Dry-Load method (Module 1). This removes the solvent entirely before the column sees the sample.

Q: Can I use TFE (Trifluoroethanol) instead of HFIP? A: TFE is cheaper but less effective.[1] HFIP is a stronger H-bond donor and better at breaking up the "brick dust" aggregates of fluorinated heterocycles. For analytical scale, stick to HFIP.[1][2] For process scale, TFE may be optimized but requires higher temperatures.[1][2]

Q: I am seeing "ghost peaks" in my LC-MS when using PFP columns. A: PFP columns can bleed slightly at high pH.[1][2] Ensure your mobile phase pH is < 8.[1][2][6]0. Also, fluorinated compounds can sometimes retain strongly and elute in subsequent blank runs.[1][2] Add a "sawtooth" wash (95% organic) at the end of every run.

References

-

Separation of Fluorinated Compounds: Euerby, M. R., & Petersson, P. (2003).[1][2] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography.Journal of Chromatography A . (Discusses PFP selectivity mechanisms).

-

HFIP Solubility Properties: Colomer, I., et al. (2017).[1][2] Hexafluoroisopropanol as a Multipurpose Solvent for Spontaneous Hydrogen-Bonding Catalysis.[1][2]Chemical Reviews . (Authoritative review on HFIP's unique solvation and H-bonding capabilities).[1][2]

-

Silica Surface Chemistry: Nawrocki, J. (1997).[1][2] The silanol group and its role in liquid chromatography.Journal of Chromatography A . (Foundational text on silanol interactions and tailing).[1][2]

-

PFP Column Application: Bell, D. S., & Jones, A. D. (2005).[1][2] Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.Journal of Chromatography A . (Specifics on dipole-dipole interactions in PFP).

Sources

- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 2. yicozoo.com [yicozoo.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mac-mod.com [mac-mod.com]

- 5. Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

Stability of 4-Fluoroisoquinolin-1-ol under different conditions

A Guide to Understanding and Managing Stability in Your Research

Welcome to the technical support center for 4-Fluoroisoquinolin-1-ol. As Senior Application Scientists, we understand that navigating the complexities of novel chemical entities is crucial for the success of your research and development projects. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice regarding the stability of 4-Fluoroisoquinolin-1-ol. We will explore its inherent chemical properties, potential degradation pathways, and best practices for handling and analysis to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for 4-Fluoroisoquinolin-1-ol?

To ensure the long-term stability of 4-Fluoroisoquinolin-1-ol, we recommend storing it in a cool, dark, and dry place.[1] For optimal preservation, storage at temperatures below 15°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advised. This minimizes exposure to moisture, oxygen, and light, which are potential drivers of degradation.

Q2: What is the general chemical nature of 4-Fluoroisoquinolin-1-ol?

4-Fluoroisoquinolin-1-ol is a derivative of isoquinoline, a heterocyclic aromatic organic compound.[2][3] The presence of the hydroxyl group at the 1-position introduces the possibility of tautomerism, existing in equilibrium between the enol (1-hydroxyisoquinoline) and keto (isoquinolin-1(2H)-one or isocarbostyril) forms.[4][5][6] The fluorine atom at the 4-position is an electron-withdrawing group that can influence the electron density of the aromatic system, potentially affecting its reactivity and stability.[7][8]

Tautomerism

Q3: Does 4-Fluoroisoquinolin-1-ol exist in different tautomeric forms? How does this impact stability?

Yes, 4-Fluoroisoquinolin-1-ol is expected to exhibit lactam-lactim tautomerism. It can exist as both the aromatic alcohol (4-fluoro-1-hydroxyisoquinoline, the "enol" or "lactim" form) and the non-aromatic amide (4-fluoro-isoquinolin-1(2H)-one, the "keto" or "lactam" form). The equilibrium between these two forms can be influenced by the solvent, pH, and temperature. In many cases, the isoquinolin-1(2H)-one form is the more stable tautomer.[4][6] The presence of the electron-withdrawing fluorine atom at the 4-position may further influence this equilibrium. Understanding the dominant tautomeric form is critical as it will dictate the molecule's reactivity and potential degradation pathways. For instance, the lactam form possesses an amide bond which can be susceptible to hydrolysis.

Troubleshooting Guide: Stability Issues

This section addresses specific stability challenges you might encounter during your experiments with 4-Fluoroisoquinolin-1-ol.

Issue 1: Unexpected Degradation in Aqueous Solutions

Symptom: You observe a loss of the parent compound peak and the appearance of new, more polar peaks in your HPLC analysis after dissolving 4-Fluoroisoquinolin-1-ol in aqueous buffers.

Possible Cause: Hydrolytic Degradation

The isoquinolin-1(2H)-one tautomer contains a cyclic amide (lactam) functionality. Amides are susceptible to hydrolysis, especially under acidic or basic conditions, to yield a carboxylic acid and an amine. In this case, hydrolysis of the lactam ring would lead to the formation of a substituted 2-carboxyphenylacetaldehyde derivative. The rate of hydrolysis can be influenced by pH and temperature.

Causality Explanation:

The lone pair of electrons on the nitrogen atom in the isoquinoline ring makes it a weak base, capable of being protonated in acidic solutions.[2] Conversely, the hydroxyl group of the enol tautomer can be deprotonated under basic conditions. The electron-withdrawing nature of the fluorine atom can affect the pKa of the molecule. Changes in pH can catalyze the hydrolysis of the amide bond in the lactam tautomer.

Troubleshooting Protocol:

-

pH Control:

-

Determine the pH of your aqueous solution.

-

If possible, adjust the pH to be near neutral (pH 6-8), where the rate of hydrolysis is often minimized.

-

If your experimental conditions require acidic or basic pH, be aware of the potential for accelerated degradation and consider running time-course experiments to quantify the rate of degradation.

-

-

Temperature Management:

-

Hydrolytic reactions are generally accelerated by higher temperatures.

-

Prepare and store your solutions at low temperatures (e.g., 2-8°C) to slow down the rate of hydrolysis.

-

If your experiment must be conducted at elevated temperatures, minimize the time the compound is in solution.

-

-

Solvent Selection:

-

If your experimental protocol allows, consider using a co-solvent system with a lower water activity, such as acetonitrile/water or DMSO/water mixtures, to reduce the rate of hydrolysis.

-

Diagram: Proposed Hydrolytic Degradation Pathway

Caption: Proposed hydrolytic degradation of the lactam tautomer.

Issue 2: Color Change and Degradation Upon Exposure to Light

Symptom: Your solid sample or solution of 4-Fluoroisoquinolin-1-ol develops a yellowish or brownish color and shows new impurity peaks in the chromatogram after exposure to ambient light.

Possible Cause: Photolytic Degradation

Aromatic and heteroaromatic compounds can absorb UV and visible light, leading to electronic excitation and subsequent chemical reactions. This can result in the formation of colored degradation products. The isoquinoline ring system is known to be susceptible to photodegradation.[9]

Causality Explanation:

The absorption of photons can promote the molecule to an excited state, making it more reactive. This can lead to various reactions, including oxidation, rearrangement, or polymerization. The presence of the fluorine atom and the hydroxyl/oxo group can influence the absorption spectrum and the subsequent photochemical reaction pathways.

Troubleshooting Protocol:

-

Light Protection:

-

Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

-

Conduct experimental manipulations in a fume hood with the sash down or in a dimly lit area to minimize light exposure.

-

-

Photostability Study (Forced Degradation):

-

To understand the photolytic liability, a controlled photostability study can be performed according to ICH Q1B guidelines.

-

Expose a solution of the compound to a known intensity of UV and visible light for a defined period.

-

Analyze the sample at different time points by a stability-indicating HPLC method to identify and quantify the photodegradants.

-

Issue 3: Degradation at Elevated Temperatures

Symptom: You observe significant degradation of 4-Fluoroisoquinolin-1-ol when your experimental protocol requires heating.

Possible Cause: Thermal Degradation

While many N-heterocyclic compounds are relatively thermally stable, high temperatures can provide the activation energy for decomposition reactions.[10][11] The degradation pathway can be complex, involving fragmentation of the ring system.

Causality Explanation:

At elevated temperatures, weaker bonds in the molecule are more likely to break, initiating a cascade of degradation reactions. The presence of substituents can influence the thermal stability. For fluorinated compounds, thermal degradation can sometimes lead to the release of fluoride.

Troubleshooting Protocol:

-

Temperature Optimization:

-

Determine the minimum temperature required for your experiment to proceed at an acceptable rate.

-

Avoid unnecessarily high temperatures.

-

-

Inert Atmosphere:

-

If possible, conduct high-temperature experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.

-

-

Thermal Analysis:

-

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature of the solid material. This information can help in setting appropriate temperature limits for handling and processing.

-

Issue 4: Instability in the Presence of Oxidizing Agents

Symptom: Rapid degradation is observed when 4-Fluoroisoquinolin-1-ol is in a solution containing oxidizing agents (e.g., hydrogen peroxide, dissolved oxygen, or metal ions).

Possible Cause: Oxidative Degradation

The isoquinoline ring system can be susceptible to oxidation.[12][13] The benzene ring is generally more susceptible to oxidation than the pyridine ring. Oxidation can lead to the formation of N-oxides or ring-opened products.

Causality Explanation:

Oxidizing agents can react with the electron-rich aromatic system, leading to the formation of various degradation products. The presence of the electron-donating hydroxyl group (in the enol form) can activate the ring towards oxidation, while the electron-withdrawing fluorine atom may have a deactivating effect. The overall susceptibility will depend on the interplay of these electronic effects.

Troubleshooting Protocol:

-

Use of Antioxidants:

-

If compatible with your experimental system, consider the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) to your solutions.

-

-

Degassing of Solvents:

-

To remove dissolved oxygen, sparge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solutions.

-

-

Avoidance of Metal Contaminants:

-

Use high-purity solvents and reagents.

-

If metal catalysis is suspected, consider the use of a chelating agent like EDTA, if it does not interfere with your experiment.

-

Diagram: Potential Sites of Oxidative Attack

Caption: Potential sites for oxidative degradation. (Note: A placeholder for an image of the chemical structure is used here. In a real application, this would be the 2D structure of 4-Fluoroisoquinolin-1-ol).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from any degradation products.

Objective: To develop an HPLC method that can resolve 4-Fluoroisoquinolin-1-ol from its potential degradation products.

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Elution:

-

Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for the elution of the parent compound and any impurities.

-

Adjust the gradient based on the retention time of the parent peak and the resolution of any observed degradants.

-

-

Detection: Use a UV detector, monitoring at a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Forced Degradation Study:

-

Generate degradation samples by subjecting solutions of 4-Fluoroisoquinolin-1-ol to the following conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours

-

Basic: 0.1 M NaOH at 60°C for 24 hours

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours

-

Thermal: Heat a solution at 80°C for 48 hours

-

Photolytic: Expose a solution to light according to ICH Q1B guidelines.

-

-

Analyze the stressed samples using the developed HPLC method.

-

-

Method Optimization:

-

Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation product peaks.

-

Ensure the method is specific for the parent compound.

-

Protocol 2: Identification of Degradation Products

Objective: To identify the structure of the major degradation products observed during stability studies.

Methodology:

-

LC-MS Analysis:

-

Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

The mass-to-charge ratio (m/z) of the degradation products will provide information about their molecular weight.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Use HRMS (e.g., Q-TOF or Orbitrap) to obtain the accurate mass of the degradation products. This will allow for the determination of their elemental composition.

-

-

Tandem MS (MS/MS):

-

Fragment the ions of the degradation products in the mass spectrometer to obtain information about their structure.

-

Compare the fragmentation pattern to the parent compound to deduce the structural modification.

-

-

NMR Spectroscopy:

-

If a degradation product is formed in sufficient quantity, it can be isolated using preparative HPLC.

-

The isolated degradant can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.

-

Data Summary

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Acidic/Basic Hydrolysis | Cleavage of the lactam ring | Ring-opened carboxylic acid and amine derivatives |

| Photolytic | Photochemical reactions | Oxidized products, rearranged isomers, polymers |

| Thermal | Ring fragmentation | Smaller aromatic and non-aromatic fragments |

| Oxidative | Oxidation of the ring system | N-oxides, hydroxylated derivatives, ring-opened products |

References

-

Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

-

CEC. (2017, February 7). Isoquinoline [Video]. YouTube. [Link]

-

Zhang, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech. [Link]

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

-

Wikipedia. (n.d.). Isoquinoline. [Link]

-

SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]

-

National Center for Biotechnology Information. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. Pubmed Central. [Link]

-

Ataman Kimya. (n.d.). ISOQUINOLINE. [Link]

-

PubChem. (n.d.). Isoquinoline. [Link]

- National Center for Biotechnology Information. (n.d.). Thermal Degradation of Fractionated High and Low Molecular Weight Polyisobutylene. Pubmed Central.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

- CamScanner. (2020, August 26). CamScanner 08-26-2020 10.49.53.

-

PubChem. (n.d.). 1(2H)-Isoquinolinone. [Link]

-

Jones, D. W. (1969). o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols. Journal of the Chemical Society C: Organic, 1729-1733. [Link]

-

O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2338-2348. [Link]

- Kochany, J., & Maguire, R. J. (1994).

- ResearchGate. (n.d.).

-

Ogunsola, O. M. (2000). Decomposition of isoquinoline and quinoline by supercritical water. Journal of Hazardous Materials, 74(3), 187-195. [Link]

- Science of Synthesis. (n.d.). Product Class 6: Isoquinolinones.

- Jones, D. W. (1969). o-Quinonoid Compounds. Part 1. Synthesis and Tautomerism of Iso- quinolin-3-01s. Journal of the Chemical Society C: Organic, 1729-1733.

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2338-2348. [Link]

Sources

- 1. mlsu.ac.in [mlsu.ac.in]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 8. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Degradation of Fractionated High and Low Molecular Weight Polyisobutylene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uop.edu.pk [uop.edu.pk]

- 13. youtube.com [youtube.com]

Improving regioselectivity in 4-Fluoroisoquinolin-1-ol synthesis

The following technical guide is structured as a Tier-3 Support Center resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the 4-fluoroisoquinolin-1-ol scaffold.

Status: Operational | Tier: Advanced Application Support Subject: Regioselectivity Control & Troubleshooting

Welcome to the Advanced Synthesis Support Module. You are likely here because you are observing N-fluorination side-products , gem-difluorination , or failed cyclization in your attempts to synthesize 4-fluoroisoquinolin-1-ol (and its tautomer 4-fluoroisoquinolin-1(2H)-one).

This guide separates the workflow into two "Product Lines" based on your starting material:

-

Late-Stage Functionalization: Direct fluorination of the isoquinolin-1-one core.

-

De Novo Assembly: Silver-catalyzed cyclization of alkynyl precursors.

Module 1: Late-Stage Electrophilic Fluorination

Target Audience: Users starting with an existing isoquinolin-1-one scaffold. Primary Reagent: Selectfluor (F-TEDA-BF4).[1]

The Core Challenge: C4 vs. N2 Selectivity

The isoquinolin-1-one scaffold possesses an ambient nucleophilic character. The nitrogen (N2) is a potential site for electrophilic attack, but the C4 position has significant enamine-like character due to resonance from the N-lone pair.

-

Goal: Direct F+ attack to C4.

-

Common Failure: Attack at N2 (N-fluorination) or over-reaction at C4 (gem-difluorination).

Standard Protocol (Optimized for Regioselectivity)

Do not use standard acetone/water mixtures if selectivity is poor. Use the following acetonitrile-based system to stabilize the charge-transfer complex.

| Parameter | Specification | Rationale |

| Solvent | MeCN : MeOH (9:1) | Methanol aids in proton transfer after F-addition, preventing reversibility. MeCN solubilizes the cationic Selectfluor. |

| Temperature | 40 °C to 60 °C | Higher temps favor the thermodynamic C-F bond over the kinetic N-F bond. |

| Stoichiometry | 1.1 - 1.2 equiv Selectfluor | Excess leads to gem-difluorination at C4. |

| Additive | None (Neutral conditions) | Adding base promotes N-deprotonation and increases N-nucleophilicity (bad for C-selectivity). |

Troubleshooting Guide (Q&A)

Q: I am seeing a significant M+18 peak in LCMS and no fluorine incorporation. What happened? A: You likely formed the N-fluoro intermediate , which is unstable and hydrolyzes or transfers fluorine back to the solvent/impurities upon workup.

-

Fix: Increase reaction temperature to 60°C. The N-F bond is kinetically formed but thermodynamically less stable than the C-F bond. Heating encourages the rearrangement or selective reaction at C4.

Q: I isolated a product with two fluorine atoms at C4 (gem-difluoro). How do I stop at mono-fluoro? A: This occurs because the mono-fluoro product is still nucleophilic.

-

Fix 1 (Solvent): Switch to pure Acetonitrile (anhydrous). Protic solvents can sometimes stabilize the intermediate cation, allowing a second attack.

-

Fix 2 (Reagent): Switch from Selectfluor to NFSI (N-Fluorobenzenesulfonimide).[2] NFSI is a milder electrophile and less prone to double-fluorination, though reaction times will be longer.

Mechanistic Pathway (Visualization)

The following diagram illustrates the competition between the kinetic N-attack and the thermodynamic C-attack.

Figure 1: Reaction pathway showing the competition between Kinetic N-fluorination and Thermodynamic C4-fluorination.

Module 2: De Novo Assembly (Silver Catalysis)

Target Audience: Users building the ring from acyclic precursors (alkynes). Primary Reagent: NFSI + AgNO3 (or Ag2CO3).

The Core Challenge: 6-endo-dig vs. 5-exo-dig Cyclization

When cyclizing an o-alkynylbenzamide (or similar precursor) with a fluorinating agent, the ring can close to form a 6-membered isoquinoline (desired) or a 5-membered isoindoline (undesired).

Standard Protocol (Ag-Catalyzed Aminofluorination)

Based on the methodology established in recent Ag(I) catalysis literature.

-

Substrate: 2-Alkynylbenzamide.

-

Catalyst: AgNO3 (10 mol%).

-

Fluorine Source: NFSI (2.0 equiv).

-

Solvent: Dichloromethane (DCM) or DCE.

-

Conditions: Room Temperature to 40°C, under Argon.

Troubleshooting Guide (Q&A)

Q: I am getting the 5-membered ring (isoindoline) instead of the isoquinoline. Why? A: This is a classic "Baldwin's Rules" competition. The 5-exo-dig closure is often faster if the alkyne is terminal or has specific substituents.

-

Fix: Ensure your alkyne is internal (e.g., R = Aryl or Alkyl, not H). Terminal alkynes often degrade or cyclize unpredictably. The steric bulk of the R group on the alkyne pushes the reaction toward the 6-endo-dig pathway to accommodate the fluorine atom.

Q: The reaction is stalled. Can I heat it? A: Be cautious. NFSI can decompose at high temperatures (radical pathways), leading to non-selective fluorination of the aromatic ring.

-

Fix: Add a ligand. Using a pyridine-based ligand can stabilize the Silver-NFSI complex. Alternatively, switch to a Gold (Au) catalyst (e.g., Ph3PAuCl/AgOTf), which is more active for 6-endo-dig cyclizations of alkynes.

Module 3: Analytical Validation (Data Interpretation)

Issue: "I have a white solid. Is it the 4-fluoro product, the N-fluoro product, or the 5-membered ring?"

NMR Signature Table

Use this table to interpret your crude NMR data.

| Feature | 4-Fluoroisoquinolin-1-one (Target) | N-Fluoroisoquinolin-1-one (Side Product) |

| 19F NMR Shift | -130 to -150 ppm (Typical Ar-F) | +20 to +50 ppm (N-F is highly deshielded) |

| 13C NMR (C4) | Doublet, J ≈ 230-250 Hz (Direct C-F) | Singlet (No F attached to C) |

| 13C NMR (C3) | Doublet, J ≈ 15-25 Hz (Geminal) | Singlet or weak coupling |

| 1H NMR (H3) | Doublet, J(H-F) ≈ 5-8 Hz | Singlet (No splitting by F) |

Workflow Logic for Route Selection

Use this decision tree to select the correct synthetic approach for your project.

Figure 2: Decision matrix for selecting the optimal synthetic route based on available starting materials.

References

-

Selectfluor Mechanism & Application: Banks, R. E., et al. "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 1998. (General Reagent Overview)

-

Silver-Catalyzed Aminofluorination (De Novo Route): Li, Z., et al. "Ag(I)-Catalyzed Aminofluorination of Alkynes: Efficient Synthesis of 4-Fluoroisoquinolines." Organic Letters, 2015.

-

Regioselectivity in Quinoline/Isoquinoline Fluorination: Honraedt, A., et al. "Regioselective Fluorination of Quinolines and Isoquinolines."[3][4] Tetrahedron Letters, 2003.

-

NMR Data for Fluorinated Heterocycles: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.

Sources

Technical Support Center: Purification of 4-Fluoroisoquinolin-1-ol

Welcome to the technical support guide for the purification of 4-Fluoroisoquinolin-1-ol (CAS 1934536-53-4). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Achieving high purity is critical for downstream applications, particularly in drug development, where even minor impurities can have significant consequences.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios in a structured, question-and-answer format. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind each experimental choice.

Understanding Your Compound: The Tautomerism of 4-Fluoroisoquinolin-1-ol

A key characteristic of 4-Fluoroisoquinolin-1-ol is its existence in a tautomeric equilibrium with its amide form, 4-Fluoro-2H-isoquinolin-1-one. The isoquinolinone form generally predominates. This duality is crucial as it imparts both weakly acidic (the N-H proton) and weakly basic (the isoquinoline nitrogen) properties to the molecule. Understanding this equilibrium is fundamental to designing effective purification strategies based on pH manipulation, extraction, and chromatography.

Section 1: FAQs - Initial Purity Assessment & Impurity Profiling

This section addresses the preliminary steps to be taken upon receiving or synthesizing a crude batch of 4-Fluoroisoquinolin-1-ol.

Q1: What are the first analytical steps I should take to assess the purity of my crude product?

A1: A multi-pronged analytical approach is essential for a comprehensive purity assessment.

-

Thin-Layer Chromatography (TLC): This is a rapid, qualitative first step. Use a silica gel plate and an eluent system such as 50-70% ethyl acetate in hexanes or 5% methanol in dichloromethane. It will give you a quick visual of the number of components in your mixture and the relative polarity of the impurities.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically effective. HPLC provides the area percentage of your main peak, which is a good approximation of purity, and reveals the presence of even minor impurities.[1]

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation of your desired product and can help identify major impurities if their structures are known or can be inferred. Pay close attention to the aromatic region and check for the absence of signals from starting materials or the presence of unexpected signals.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing the mass-to-charge ratio (m/z) of the components separated by HPLC.[2][3]

Q2: What are the most common types of impurities I should expect in my crude 4-Fluoroisoquinolin-1-ol?

A2: Impurities typically arise from the synthetic route and potential degradation. Be prepared to encounter:

-

Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 1-hydroxyisoquinoline or 4-bromoisoquinoline.[1][4]

-

Reaction Byproducts: Incomplete reactions or side reactions can lead to various impurities. For instance, if a chlorinating agent like phosphorus oxychloride was used, you might find traces of 1-chloro-4-fluoroisoquinoline.[1][5]

-

Positional Isomers: During aromatic substitution reactions, the formation of isomers is a common challenge. These can be particularly difficult to separate due to their similar physical properties.[6]

-

De-fluorinated Impurity: The corresponding isoquinolin-1-ol without the fluorine substituent can be a byproduct.

-

Degradation Products: The isoquinolinone core can be susceptible to hydrolysis, oxidation, or photolysis under harsh reaction or workup conditions.[2][7]

-

Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, THF, Dioxane) can be trapped in the solid product.

Section 2: Troubleshooting Guide - Common Purification Scenarios

This section provides solutions to specific problems you may encounter during the purification process.

Scenario 1: Low Purity After Initial Workup (<90%)

Q: My crude product has a purity below 90%. How do I decide between recrystallization and column chromatography for the primary purification step?

A: The choice depends on the nature of the impurities and the quantity of material. For multi-gram scales where impurities have significantly different polarities from the product, recrystallization is often more efficient. For smaller scales or for separating closely related impurities, chromatography is superior. The following workflow can guide your decision.

Caption: Decision workflow for primary purification method selection.

Scenario 2: Challenges with Recrystallization

Q: I'm struggling to find a suitable recrystallization solvent. What is a systematic approach?

A: Finding the right solvent is key to a successful recrystallization.[8] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Protocol for Solvent Screening:

-

Place approximately 20-30 mg of your crude solid into several small test tubes.

-

To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of polarities:

-

Non-polar: Hexanes, Toluene

-

Intermediate: Ethyl Acetate, Dichloromethane

-

Polar Protic: Ethanol, Methanol, Isopropanol, Water

-

Polar Aprotic: Acetonitrile, Acetone

-

-

Observe solubility at room temperature. If it dissolves, the solvent is too good.

-

If it doesn't dissolve at room temperature, heat the test tube in a water or sand bath. If it dissolves when hot, you have a potential candidate.

-

Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

-

If no single solvent works, try solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexanes). Dissolve the compound in a minimum amount of the "good" solvent (in which it's more soluble) and add the "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy. Then, heat to re-dissolve and cool slowly.

| Solvent System | Observation | Suitability |

| Ethyl Acetate/Hexanes | Good solubility in hot EtOAc, low solubility in Hexanes. | High Potential. A common and effective pair. |

| Ethanol or Methanol | May be too soluble even at room temperature. | Possible, but recovery might be low. |

| Ethanol/Water | Good solubility in hot ethanol, insoluble in water. | High Potential. Water acts as an anti-solvent. |

| Acetonitrile | Often a good choice for moderately polar compounds. | Good Candidate. |

| Toluene | Good for less polar impurities. | Worth screening. |

Q: My recrystallized product is still showing a persistent colored impurity. What should I do?

A: Highly conjugated impurities can impart color even at low concentrations. These can often be removed with activated charcoal.

-

Dissolve your crude product in the chosen hot recrystallization solvent.

-

Cool the solution slightly to stop vigorous boiling.

-

Add a very small amount of activated charcoal (1-2% by weight of your compound) to the solution.[9]

-

Re-heat the mixture to boiling for 5-10 minutes.

-

Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[9] This step must be done quickly to prevent premature crystallization in the funnel.

-

Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Scenario 3: Issues with Column Chromatography

Q: My compound is streaking or "tailing" on the silica gel column, leading to poor separation. Why is this happening and how can I fix it?

A: Streaking is common for compounds with acidic or basic functional groups, like 4-Fluoroisoquinolin-1-ol. The weakly acidic N-H and weakly basic nitrogen can interact inconsistently with the slightly acidic silica gel surface.

Solutions:

-

Add a Modifier to the Eluent:

-

To suppress basic interactions, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system.

-

To suppress acidic interactions, add a small amount of an acidic modifier like acetic acid (~0.5-1%).

-

For your compound, starting with a triethylamine modifier is the more logical choice to neutralize the acidic sites on the silica.

-

-

Check for Overloading: Too much sample loaded onto the column will always lead to broad bands and poor separation. Use a rule of thumb of 1:30 to 1:100 for the ratio of crude material weight to silica gel weight.

-

Ensure Complete Dissolution: The sample should be fully dissolved in a minimum amount of solvent before loading. If it precipitates on the column, it will streak as it slowly re-dissolves.

Section 3: Standard Operating Procedures (SOPs)

These are generalized protocols. You may need to optimize them based on your specific impurity profile and scale.

SOP 1: Recrystallization from an Ethanol/Water System

-

Dissolution: Place the crude 4-Fluoroisoquinolin-1-ol in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.

-

Anti-Solvent Addition: While the ethanol solution is still hot, add water dropwise until you observe a persistent cloudiness (turbidity).

-

Re-homogenization: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

-

Cooling (Crucial Step): Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming pure, well-defined crystals.[10]

-

Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove any residual ethanol-soluble impurities.[9]

-

Drying: Dry the purified crystals under vacuum to a constant weight.

SOP 2: Flash Column Chromatography

-

TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf value of ~0.25-0.35 for the product. A good starting point is 40-60% Ethyl Acetate in Hexanes, potentially with 0.5% triethylamine.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Run the column by applying positive pressure (air or nitrogen). Collect fractions and monitor them by TLC.

-

Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

SOP 3: Purity Assessment by HPLC

This method provides a baseline for purity analysis and should be validated for your specific system.

| Parameter | Condition |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B over 2 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Vol. | 10 µL |

| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water. |

Section 4: Troubleshooting Complex Impurities

Q: I have a persistent impurity with a very similar polarity to my product (e.g., a positional isomer). Standard methods are failing. What's next?

A: This is a common challenge in pharmaceutical chemistry. When standard methods fail, you must leverage more subtle differences in chemical properties.

Caption: Strategy for removing challenging, co-eluting impurities.

Acid Salt Crystallization: This technique can be remarkably effective. The basic nitrogen of the isoquinoline core can be protonated with an acid like sulfuric or hydrochloric acid to form a salt.[5][6] The different packing of the product's salt crystal lattice versus the impurity's salt may dramatically alter their relative solubilities, allowing for separation by crystallization where the freebases could not be separated.

Protocol for Acid Salt Formation:

-

Dissolve the impure material in a suitable solvent like acetone or ethyl acetate.[6]

-

Stoichiometrically add one equivalent of a strong acid (e.g., a solution of H₂SO₄ in ether).

-

Stir the mixture. The salt will often precipitate out of the organic solvent.

-

Isolate the salt by filtration.

-

To recover the purified freebase, suspend the salt in water/dichloromethane and neutralize with a base like sodium bicarbonate. Extract the freebase into the organic layer.

References

- JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google P

- JP2018070562A - Preparation of 4-fluoroisoquinoline - Google P

- ResearchGate - Analytical Methods for Determining Third and Fourth Gener

- University of Colorado Boulder - Recrystalliz

- INIS-IAEA - VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).

- Sigma-Aldrich - 4-Fluoroisoquinolin-1-ol.

- JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google P

- PubChem - 4-Fluoroisoquinoline sulf

- Google Patents - Substituted isoquinoline and isoquinolinone deriv

- PubChem - 4-Fluoroisoquinoline.

- ResearchGate - Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degrad

- National Institutes of Health (NIH) - A Versatile Synthesis of Substituted Isoquinolines.

- National Institutes of Health (NIH)

- ResearchGate - One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines

- Research Journal of Pharmacy and Technology - Significance of Stability Studies on Degrad

- University of California, Irvine - Recrystalliz

- Autech E-Library - Understanding the Chemical Properties and Synthesis of 4-Fluoroisoquinoline.

- ScienceDirect - and 4-substitued 1,4-dihydro-3(2H)

- PubMed - UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions.

- MDPI - Searching for New Biologically Active Compounds Derived

- MDPI - High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.

- Journal of Science and Practice of Pharmacy - Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol.

- Organic Syntheses - 1-methylisoquinoline.

- Organic Chemistry Portal - Isoquinoline synthesis.

- National Institutes of Health (NIH) - Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA.

- Sigma-Aldrich - Solvent Miscibility Table.

- Chemistry LibreTexts - 2.

- ACG Publications - An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degrad

- ResearchGate - Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- IISTE.org - Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

- National Institutes of Health (NIH)

- YouTube - Solubility of Organic Compounds.

Sources

- 1. JP2018070562A - Preparation of 4-fluoroisoquinoline - Google Patents [patents.google.com]

- 2. rjptonline.org [rjptonline.org]

- 3. acgpubs.org [acgpubs.org]

- 4. nbinno.com [nbinno.com]

- 5. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]

- 6. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

4-Fluoroisoquinolin-1-ol vs non-fluorinated isoquinolin-1-ol activity

Comparative Analysis of Physicochemical Properties, Metabolic Stability, and Synthetic Accessibility[1][2]

Executive Summary: The Fluorine Effect

In medicinal chemistry, the isoquinolin-1-ol (or its tautomer, isoquinolin-1-one) scaffold is a privileged structure found in PARP inhibitors, Rho-kinase (ROCK) inhibitors, and various antitumor alkaloids.[1] However, the C4 position of the isoquinoline ring is electronically rich and susceptible to rapid oxidative metabolism (CYP450-mediated hydroxylation).[1]

This guide compares the parent compound, Isoquinolin-1-ol , with its C4-fluorinated bioisostere, 4-Fluoroisoquinolin-1-ol .[1] The introduction of fluorine at the C4 position is not merely a steric block; it fundamentally alters the electronic landscape of the heterocyclic core, enhancing metabolic stability and modulating acidity (pKa) without significantly disrupting binding interactions.

Physicochemical & DMPK Profile Comparison

The following table summarizes the shift in properties observed when substituting Hydrogen with Fluorine at the C4 position.

| Feature | Isoquinolin-1-ol (Parent) | 4-Fluoroisoquinolin-1-ol (Analog) | Impact on Drug Design |

| Molecular Weight | 145.16 g/mol | 163.15 g/mol | Minimal steric penalty (F is small, r_vdw ≈ 1.47 Å vs H ≈ 1.20 Å).[1] |

| Electronic Nature | Electron-rich C4 (Nucleophilic) | Electron-deficient C4 | Reduces susceptibility to electrophilic metabolic attack.[1] |

| Lipophilicity (cLogP) | ~1.2 - 1.5 | ~1.4 - 1.7 | Slight increase in lipophilicity aids membrane permeability.[1] |

| Acidity (pKa of NH/OH) | Higher (~10.5 - 11.[1]0) | Lower (~9.5 - 10.[1][2]0) | F-substitution withdraws electron density, increasing acidity of the lactam NH/OH.[1] |

| Metabolic Liability | High (C4-Hydroxylation) | Low (Blocked) | Primary Advantage: C-F bond (116 kcal/mol) resists CYP450 oxidation.[1] |

| H-Bond Capability | Donor (NH/OH), Acceptor (O, N) | Unchanged + Weak Acceptor (F) | Fluorine can act as a weak H-bond acceptor in specific pockets.[1] |

Analyst Note: The pKa shift is critical. By lowering the pKa, the fluorinated analog may exist in a higher fraction of the anionic form at physiological pH depending on the specific microenvironment, potentially altering solubility and binding kinetics.

Mechanistic Visualization: Metabolic Blocking

The primary driver for this modification is the prevention of Phase I metabolism.[1] The C4 position in isoquinolin-1-ones is chemically equivalent to the alpha-position of an enamine, making it highly nucleophilic and a prime target for oxidation.[1]

Figure 1: Metabolic fate comparison.[1] The parent compound undergoes C4-hydroxylation, leading to rapid clearance. The 4-Fluoro analog resists this transformation due to the strength of the C-F bond and electronic deactivation of the ring.

Synthetic Protocol: Electrophilic Fluorination

Direct fluorination of the parent scaffold is the most efficient route for generating the 4-fluoro analog.[1] This protocol utilizes Selectfluor , a stable, electrophilic fluorinating agent (F-TEDA-BF4).[1]

Reagents & Equipment:

-

Substrate: Isoquinolin-1-ol (1.0 eq)

-

Reagent: Selectfluor (1.1 - 1.2 eq)

-

Solvent: Acetonitrile (MeCN) / Methanol (MeOH) mixture (10:1 v/v)

-

Apparatus: Round-bottom flask, magnetic stirrer, inert atmosphere (N2).[1]

Step-by-Step Methodology:

-

Preparation: Charge a dry round-bottom flask with Isoquinolin-1-ol (e.g., 290 mg, 2.0 mmol) and a magnetic stir bar.

-

Solvation: Add MeCN (15 mL) and MeOH (2 mL). The methanol is crucial to solubilize the starting material and facilitate the ionic mechanism.[1]

-

Addition: Add Selectfluor (780 mg, 2.2 mmol) in one portion at room temperature (20–25°C).

-

Reaction: Stir the suspension under Nitrogen. The reaction typically proceeds via an addition-elimination mechanism.[1]

-

Quench & Workup:

-

Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Recrystallize from MeOH/Water or purify via flash column chromatography (EtOAc/Hexane gradient).[1]

Expected Yield: 65% – 85% Characterization: 19F-NMR will show a singlet around -160 to -165 ppm (depending on solvent).[1]

Figure 2: Workflow for the late-stage fluorination of isoquinolin-1-ol using Selectfluor.

Experimental Validation: Microsomal Stability Assay

To empirically verify the superiority of the 4-fluoro analog, the following assay should be performed.

Objective: Determine the Intrinsic Clearance (CLint) and Half-life (t1/2) in liver microsomes.

-

Test System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.[1]

-

Substrate Concentration: 1 µM (to ensure first-order kinetics).

-

Cofactor: NADPH regenerating system (or 1 mM NADPH).

-

Protocol:

-

Pre-incubate microsomes and test compound (Parent vs. 4-F analog) in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiate reaction by adding NADPH.[1]

-

Sample at t = 0, 5, 15, 30, and 60 min.

-

Quench samples with ice-cold Acetonitrile (containing internal standard).[1]

-

Centrifuge and analyze supernatant via LC-MS/MS.[1]

-

-

Data Analysis: Plot ln(% remaining) vs. time. The slope is -k.[1]

-

t1/2 = 0.693 / k[1]

-

CLint = (0.693 / t1/2) * (Volume / Protein Amount)

-

Expected Result: The 4-Fluoroisoquinolin-1-ol should exhibit a significantly longer t1/2 (>60 min) compared to the non-fluorinated parent (<20 min), confirming metabolic blockade.[1]

References

-

Synthesis & Protocol

-

Fluorine in Medicinal Chemistry (Review)

-

Metabolic Stability Mechanisms

-

Reagent Data

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. JP2018070562A - Preparation of 4-fluoroisoquinoline - Google Patents [patents.google.com]

- 4. Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of 4-Fluoroisoquinolin-1-ol and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1][2][3][4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of pharmaceutical research.[5][6] This guide provides a comprehensive framework for the comparative analysis of a novel kinase inhibitor, using the hypothetical compound 4-Fluoroisoquinolin-1-ol as a case study, against a panel of well-characterized kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to rigorously evaluate new chemical entities in the kinase inhibitor space.

While 4-Fluoroisoquinolin-1-ol is structurally related to quinoline-based compounds that have shown biological activity, its specific profile as a kinase inhibitor is not extensively documented in publicly available literature.[7][8][9] Therefore, this guide will outline the essential experimental journey from initial characterization to a robust comparative assessment against established inhibitors with diverse selectivity profiles:

-

CFI-400945: A potent and selective inhibitor of Polo-like kinase 4 (PLK4).[10][11][12][13][14]

-

PLX4032 (Vemurafenib): A highly specific inhibitor of the BRAF V600E mutant kinase.[15][16][17][18]

-

Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[19][20][21][22]

-

Staurosporine: A broad-spectrum kinase inhibitor, often used as a reference compound due to its high potency against a wide range of kinases.[23][24][25][26][27]